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Compound of Interest

Compound Name: 3-Amino-5-bromo-2-chloropyridine

Cat. No.: B1291305 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3-Amino-5-bromo-2-chloropyridine. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Chemical Structure and Properties
IUPAC Name: 5-bromo-2-chloro-pyridin-3-amine Molecular Formula: C₅H₄BrClN₂[1] Molecular

Weight: 207.46 g/mol [1] CAS Number: 588729-99-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below is a summary of the available ¹H NMR data and predicted ¹³C NMR data for

3-Amino-5-bromo-2-chloropyridine.

¹H NMR Data
A proton NMR spectrum for 3-Amino-5-bromo-2-chloropyridine has been reported.[2] The

spectrum would be expected to show signals for the two aromatic protons and the amine

protons. The exact chemical shifts are influenced by the electronic effects of the substituents

on the pyridine ring.
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-4 7.5 - 7.8 Doublet ~2-3

H-6 7.8 - 8.1 Doublet ~2-3

NH₂ 4.5 - 5.5 Broad Singlet -

Note: Predicted values are based on typical ranges for similar substituted pyridines. The

broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen

exchange.

¹³C NMR Data
While a specific ¹³C NMR spectrum for this compound is not readily available in the searched

literature, the expected chemical shifts can be estimated based on established ranges for

substituted pyridines.[3][4]

Carbon Predicted Chemical Shift (ppm)

C-2 (C-Cl) 148 - 152

C-3 (C-NH₂) 140 - 145

C-4 125 - 130

C-5 (C-Br) 110 - 115

C-6 145 - 150

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent

and other experimental conditions.

Experimental Protocol - NMR
Sample Preparation:

Dissolve 5-10 mg of 3-Amino-5-bromo-2-chloropyridine in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire the spectrum using a standard pulse program.

Typical spectral width: 0-12 ppm.

Number of scans: 16-64, depending on the sample concentration.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical spectral width: 0-220 ppm.

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Temperature: 298 K (25 °C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Amino-5-bromo-2-chloropyridine is expected to show characteristic absorption

bands for the amine N-H bonds, C-N bonds, and aromatic C-H and C=C bonds.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (asymmetric &

symmetric)
3300 - 3500 Medium, Sharp

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

N-H Bend 1580 - 1650 Medium to Strong

Aromatic C=C and C=N

Stretch
1400 - 1600 Medium to Strong

C-N Stretch (aromatic) 1250 - 1335 Medium to Strong

C-Cl Stretch 600 - 800 Strong

C-Br Stretch 500 - 600 Strong

Note: These are general ranges for the specified functional groups in an aromatic context.[5][6]

[7]

Experimental Protocol - FTIR
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 3-Amino-5-bromo-2-chloropyridine sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR

accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to the

sample scan.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Amino-5-bromo-2-chloropyridine, the mass spectrum would show a

molecular ion peak and various fragment ions.

Ion m/z (mass-to-charge ratio) Notes

[M]⁺ 206, 208, 210

Molecular ion peak cluster due

to the presence of Br and Cl

isotopes.

[M-Cl]⁺ 171, 173 Loss of a chlorine atom.

[M-Br]⁺ 127, 129 Loss of a bromine atom.

[M-NH₂]⁺ 190, 192, 194 Loss of the amino group.

Note: The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result

in a characteristic cluster of peaks for the molecular ion and any fragments containing these

halogens.

Experimental Protocol - GC-MS
Sample Preparation:

Prepare a dilute solution of 3-Amino-5-bromo-2-chloropyridine in a volatile organic solvent

such as methanol or dichloromethane (e.g., 1 mg/mL).

Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Conditions:
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Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: 50 - 300 amu.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Amino-5-bromo-2-chloropyridine.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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